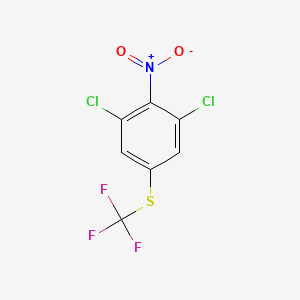![molecular formula C11H9N3O4 B14045151 (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is a complex organic compound characterized by the presence of an azidomethyl group attached to a phenyl ring, along with a hydroxy and oxo functional group on a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azidomethyl Group:
Formation of the Butenoic Acid Backbone: The butenoic acid backbone can be synthesized through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.
Coupling of the Two Fragments: The final step involves coupling the azidomethyl phenyl fragment with the butenoic acid backbone under suitable reaction conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation: Formation of a carbonyl compound from the hydroxy group
Reduction: Formation of an amine from the azide group
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azide group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
(E)-4-[3-(aminomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with an amine group instead of an azide group.
(E)-4-[3-(methyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid: Similar structure but with a methyl group instead of an azidomethyl group.
Uniqueness
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. The combination of hydroxy, oxo, and azidomethyl groups in a single molecule provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18)/b9-5+ |
InChIキー |
ZIRLWIWYZCQZJW-WEVVVXLNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)/C(=C\C(=O)C(=O)O)/O)CN=[N+]=[N-] |
正規SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



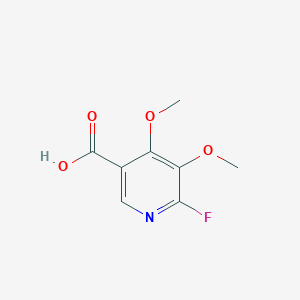
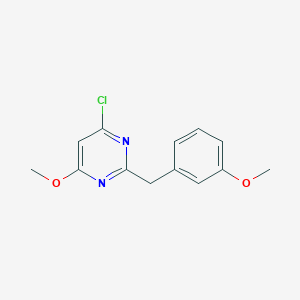
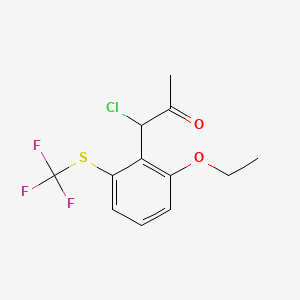


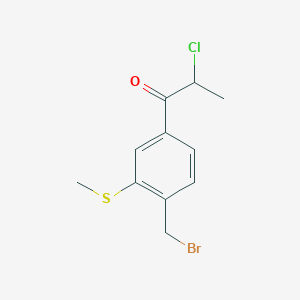


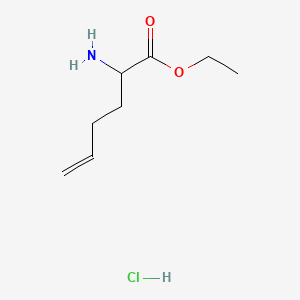
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)

![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)
